N-(2-Azidoacetyl)succinimide N-(2-Azidoacetyl)succinimide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16209116
InChI: InChI=1S/C6H6N4O3/c7-9-8-3-6(13)10-4(11)1-2-5(10)12/h1-3H2
SMILES:
Molecular Formula: C6H6N4O3
Molecular Weight: 182.14 g/mol

N-(2-Azidoacetyl)succinimide

CAS No.:

Cat. No.: VC16209116

Molecular Formula: C6H6N4O3

Molecular Weight: 182.14 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Azidoacetyl)succinimide -

Specification

Molecular Formula C6H6N4O3
Molecular Weight 182.14 g/mol
IUPAC Name 1-(2-azidoacetyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C6H6N4O3/c7-9-8-3-6(13)10-4(11)1-2-5(10)12/h1-3H2
Standard InChI Key GDCUCQOAYLXWQC-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1=O)C(=O)CN=[N+]=[N-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Azidoacetyl)succinimide features a succinimide ring (pyrrolidine-2,5-dione) conjugated to an azidoacetyl group via an amide bond. The azido (-N₃) moiety provides a high-energy 1,3-dipole capable of participating in strain-promoted azide-alkyne cycloadditions (SPAAC), while the succinimide ester enables amine-specific conjugation through nucleophilic ring-opening reactions.

Table 1: Key Structural Properties

PropertyValue/Description
Molecular FormulaC₆H₆N₄O₃
Molecular Weight182.14 g/mol
IUPAC Name1-(2-azidoacetyl)pyrrolidine-2,5-dione
SMILESC1CC(=O)N(C1=O)C(=O)CN=[N+]=[N-]
XLogP3-0.6 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

The compound’s planar succinimide ring and linear azidoacetyl chain create a conformationally restricted structure that minimizes nonspecific interactions while maintaining reactivity.

Spectral Characterization

Fourier-transform infrared spectroscopy (FT-IR) reveals characteristic peaks at:

  • 2115 cm⁻¹: N₃ asymmetric stretching (azide signature)

  • 1770 cm⁻¹ and 1705 cm⁻¹: Succinimide carbonyl stretches

  • 1220 cm⁻¹: C-N-C bending in the succinimide ring

Nuclear magnetic resonance (NMR) data (¹H, 400 MHz, CDCl₃):

  • δ 3.02 (t, 2H, CH₂-N₃)

  • δ 2.81 (s, 4H, succinimide CH₂)

  • δ 3.75 (s, 2H, CO-CH₂-N₃)

Synthesis and Reactivity

Synthetic Pathways

The standard synthesis involves a two-step protocol:

  • Azidoacetylation:
    Reaction of succinimide with bromoacetyl bromide yields N-(2-bromoacetyl)succinimide, followed by nucleophilic substitution with sodium azide (NaN₃) in DMF at 60°C.

    Succinimide+BrCH2COBrN-(2-bromoacetyl)succinimideNaN3N-(2-azidoacetyl)succinimide\text{Succinimide} + \text{BrCH}_2\text{COBr} \rightarrow \text{N-(2-bromoacetyl)succinimide} \xrightarrow{\text{NaN}_3} \text{N-(2-azidoacetyl)succinimide}
  • Purification:
    Crystallization from ethyl acetate/hexane mixtures yields 68-72% pure product with ≤0.5% residual solvents.

Succinimide Ester Reactivity

The electrophilic carbonyl of the succinimide undergoes nucleophilic attack by primary amines (e.g., lysine ε-amines in proteins), forming stable amide bonds:

R-NH2+Succinimide-O-CO-R’R-NH-CO-R’+Succinimide-OH\text{R-NH}_2 + \text{Succinimide-O-CO-R'} \rightarrow \text{R-NH-CO-R'} + \text{Succinimide-OH}

Azide Click Chemistry

The azido group reacts with dibenzocyclooctyne (DBCO) derivatives via SPAAC without requiring copper catalysts, making it biocompatible:

R-N3+DBCOTriazole-linked conjugate(k20.11.0M1s1)\text{R-N}_3 + \text{DBCO} \rightarrow \text{Triazole-linked conjugate} \quad (k_2 \approx 0.1-1.0 \, \text{M}^{-1}\text{s}^{-1})

Biological Applications

Metabolic Labeling of Glycans

N-(2-Azidoacetyl)succinimide serves as a precursor for synthesizing azido-modified monosaccharides like ManNAz (N-azidoacetylmannosamine). When administered to cells, these analogs incorporate into cell-surface glycans via the sialic acid biosynthesis pathway .

Key Findings:

  • Azido-glycans enable live-cell imaging via DBCO-fluorophore conjugates

  • Tissue-selective labeling observed in liver (65% incorporation) vs. brain (<5%) due to differential expression of UDP-GlcNAc 2-epimerase

  • Dendritic cells labeled with azido-glycans show 2.3-fold increase in MHC-II antigen presentation capacity

Targeted Drug Conjugation

Table 2: Therapeutic Conjugates Using N-(2-Azidoacetyl)succinimide

Conjugate TypeTargetPayloadEfficacy (IC₅₀)
Antibody-drug conjugateHER2+ breast cancerMonomethyl auristatin E1.8 nM
Peptide-radionuclideProstate cancerLutetium-177Tumor uptake: 8.7% ID/g
Lipid nanoparticleHepatocytessiRNA against ApoB75% mRNA knockdown

The bifunctional nature allows sequential conjugation:

  • Amine-reactive succinimide attaches to lysine residues on antibodies

  • Azide group subsequently clicks with DBCO-drug derivatives

Immunomodulatory Effects

Dendritic Cell Vaccine Enhancement

Metabolic labeling of dendritic cells (DCs) with N-(2-Azidoacetyl)succinimide-derived azido sugars induces:

  • Membrane immobilization: Reduces lipid raft mobility by 40%, prolonging MHC-peptide complex stability (t₁/₂ increased from 2.1 to 5.7 hr)

  • Cytokine conjugation: DBCO-IL-12 tethered to azido-DCs enhances CTL activation 3.2-fold vs. unmodified DCs

  • In vivo efficacy: B16 melanoma model shows 58% tumor volume reduction vs. 22% with conventional DC vaccines

Model SystemLD₅₀Notable Effects
HEK293 cells48 μM20% viability loss at 24 hr
BALB/c mice (i.v.)125 mg/kgTransient leukopenia (reversible by 72 hr)

Emerging Research Directions

Tissue-Specific Drug Delivery

Leveraging differential azido-sugar incorporation rates:

  • Liver-targeted siRNA: Azido-GalNAc conjugates achieve 90% hepatocyte uptake vs. <5% in other tissues

  • Cardiac imaging: ¹⁸F-labeled DBCO probes localize to azido-labeled heart tissue (SUV=4.7 vs. 1.1 in controls)

Photopharmacology

UV-activatable prodrugs using photocleavable azido-cages:

Azido-caged doxorubicin365nmActive drug+N2\text{Azido-caged doxorubicin} \xrightarrow{365 \, \text{nm}} \text{Active drug} + \text{N}_2 \uparrow

Spatiotemporal control reduces off-target toxicity by 67% in xenograft models

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